I3MT-3

Description

BenchChem offers high-quality I3MT-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about I3MT-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

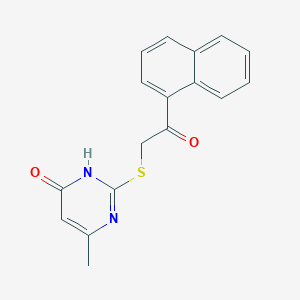

IUPAC Name |

4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLVAUVHOSUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of I3MT-3 on 3-Mercaptopyruvate Sulfurtransferase (3MST)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the inhibitor I3MT-3 on the enzyme 3-mercaptopyruvate sulfurtransferase (3MST). It includes a detailed examination of the inhibitor's binding kinetics, structural interactions, and its effects on the enzymatic activity of 3MST. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development who are interested in the modulation of hydrogen sulfide (H₂S) production pathways.

Introduction to 3-Mercaptopyruvate Sulfurtransferase (3MST)

3-Mercaptopyruvate sulfurtransferase (3MST) is a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[1][2] Alongside cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), 3MST contributes to the cellular pool of H₂S.[1][2] The 3MST-mediated pathway involves the conversion of 3-mercaptopyruvate (3-MP), a product of cysteine transamination, into pyruvate and a persulfurated enzyme intermediate. This intermediate then reacts with a sulfur acceptor to release H₂S.[3] Given the involvement of H₂S in various pathological conditions, including cancer and neurodegenerative diseases, selective inhibitors of its producing enzymes are valuable tools for research and potential therapeutic development.[4]

I3MT-3: A Selective Inhibitor of 3MST

I3MT-3, also known as HMPSNE, has been identified as a potent and selective, cell-membrane permeable inhibitor of 3MST.[5][6][7] Its discovery through high-throughput screening has provided a crucial pharmacological tool to investigate the specific roles of 3MST in cellular processes.[7]

Quantitative Data on I3MT-3 Inhibition

The inhibitory potency of I3MT-3 against 3MST has been characterized under various conditions. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC₅₀ | 2.7 µM | Recombinant Human 3MST | Cell-free assay | [5][6][7] |

| IC₅₀ | 13.6 µM | Purified Human Recombinant 3MST | H₂S production inhibition (AzMC probe) | [2][5] |

| IC₅₀ | 2.3 µM | Murine 3MST | CT26 cell homogenates (AzMC probe) | [2][5] |

| IC₅₀ | ~30 µM | Murine 3MST | In situ in CT26 cells | [5] |

Table 1: Inhibitory Potency (IC₅₀) of I3MT-3 on 3MST.

| Enzyme | Inhibition by I3MT-3 (at 100 µM) | Reference |

| Cystathionine β-synthase (CBS) | Inactive | [1][5] |

| Cystathionine γ-lyase (CSE) | Inactive | [1][5] |

Table 2: Selectivity of I3MT-3 for 3MST over other H₂S-producing enzymes.

Mechanism of Action

I3MT-3 exerts its inhibitory effect by specifically targeting a persulfurated cysteine residue within the active site of 3MST.[5][7] This interaction prevents the transfer of the sulfur atom from the persulfurated enzyme to a sulfur acceptor, thereby halting the production of H₂S.[7]

Structural Basis of Inhibition

X-ray crystallographic studies of the 3MST-I3MT-3 complex have elucidated the molecular interactions underpinning its inhibitory activity. The crystal structure reveals that I3MT-3 binds to the persulfurated form of 3MST.[7] A key interaction is a long-range electrostatic interaction between the pyrimidone ring of I3MT-3 and the sulfur atom of the persulfurated cysteine residue in the enzyme's active site.[1][7]

Figure 1: Key interactions between I3MT-3 and the 3MST active site.

Enzymatic Reaction and Inhibition Pathway

The enzymatic reaction of 3MST follows a ping-pong mechanism. I3MT-3 is proposed to block the second step of this reaction.

Figure 2: Proposed mechanism of 3MST inhibition by I3MT-3.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction between I3MT-3 and 3MST.

3MST Enzyme Activity Assay (Fluorescence-based)

This protocol is based on the use of a fluorescent probe that reacts with H₂S to produce a fluorescent signal.

Workflow:

Figure 3: Workflow for 3MST enzyme activity assay.

Materials:

-

Purified recombinant 3MST

-

I3MT-3 (dissolved in DMSO)

-

3-mercaptopyruvate (3-MP)

-

Dithiothreitol (DTT)

-

H₂S fluorescent probe (e.g., 7-azido-4-methylcoumarin, AzMC)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the purified 3MST enzyme and DTT in the reaction buffer.

-

Add varying concentrations of I3MT-3 (or DMSO as a vehicle control) to the wells of a 96-well plate.

-

Add the enzyme mixture to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, 3-MP.

-

Add the H₂S fluorescent probe, AzMC (e.g., final concentration of 10 µM).[8]

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.[8]

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

-

Calculate the percentage of inhibition for each I3MT-3 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between I3MT-3 and 3MST.

General Protocol:

-

Sample Preparation:

-

Dialyze the purified 3MST protein and dissolve I3MT-3 in the same dialysis buffer to minimize heats of dilution.

-

Degas all solutions before use.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the 3MST solution (e.g., 50 µM).

-

Fill the injection syringe with the I3MT-3 solution (e.g., 500 µM).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to account for diffusion, followed by a series of larger, spaced injections (e.g., 18 injections of 2 µL with 150-second intervals).[9]

-

-

Data Analysis:

-

Integrate the heat signals from each injection.

-

Fit the integrated data to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.

-

X-ray Crystallography

This technique provides a high-resolution 3D structure of the 3MST-I3MT-3 complex, revealing the precise binding mode of the inhibitor.

General Workflow:

-

Crystallization:

-

Co-crystallize the purified persulfurated 3MST protein with I3MT-3 using techniques such as vapor diffusion.

-

-

Data Collection:

-

Expose the resulting crystals to a high-intensity X-ray beam.

-

Collect diffraction data using an X-ray detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map.

-

Build and refine the atomic model of the 3MST-I3MT-3 complex.

-

The crystal structure of mouse 3MST in complex with an inhibitor similar to I3MT-3 has been deposited in the Protein Data Bank (PDB ID: 5WQK).[10]

-

Selectivity Assays against CBS and CSE

To confirm the selectivity of I3MT-3, its inhibitory activity is tested against the other two major H₂S-producing enzymes, CBS and CSE.

General Protocol:

-

Obtain purified CBS and CSE enzymes.

-

Perform enzyme activity assays for CBS and CSE in the presence of a high concentration of I3MT-3 (e.g., 100 µM).

-

The H₂S production can be measured using methods like the methylene blue assay or gas chromatography.[11][12]

-

Compare the H₂S production in the presence of I3MT-3 to a vehicle control to determine the percentage of inhibition.

Conclusion

I3MT-3 is a well-characterized, potent, and selective inhibitor of 3MST. Its mechanism of action involves the direct binding to the persulfurated cysteine residue in the enzyme's active site, mediated by a key electrostatic interaction with its pyrimidone ring. This interaction effectively blocks the catalytic cycle of the enzyme, leading to a reduction in H₂S production. The availability of detailed quantitative data, structural information, and established experimental protocols makes I3MT-3 an invaluable tool for researchers investigating the physiological and pathological roles of the 3MST/H₂S pathway. Further studies utilizing I3MT-3 are likely to provide deeper insights into the therapeutic potential of targeting 3MST in various diseases.

References

- 1. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor [mdpi.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of the 3-mercaptopyruvate sulfurtransferase—hydrogen sulfide system promotes cellular lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. 5WQK: Crystal structure of 3-Mercaptopyruvate Sulfurtransferase(3MST) in complex with compound1 [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]

HMPSNE: A Potent and Selective Inhibitor of 3-Mercaptopyruvate Sulfurtransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a pivotal role in a myriad of physiological and pathophysiological processes. Its production is primarily regulated by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (MPST), also known as 3-MST. Among these, MPST is a mitochondrial and cytosolic enzyme that catalyzes the conversion of 3-mercaptopyruvate to pyruvate and a persulfide, which can then release H₂S.[1][2] Given the diverse roles of H₂S in conditions ranging from cancer to cardiovascular and neurodegenerative diseases, the pharmacological modulation of its producing enzymes has become a significant area of research.[3][4] This technical guide focuses on 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one, commonly known as HMPSNE or I3MT-3, a potent and selective inhibitor of MPST.[5][6][7] We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and the signaling pathways it impacts.

Mechanism of Action

HMPSNE is a cell-membrane permeable inhibitor that demonstrates high selectivity for MPST.[5][6][7] Its inhibitory action is attributed to its ability to target a persulfurated cysteine residue located within the active site of the MPST enzyme.[5][6][7] This targeted interaction effectively blocks the enzyme's catalytic activity, leading to a reduction in H₂S production. Notably, HMPSNE shows minimal activity against the other two primary H₂S-producing enzymes, CBS and CSE, even at significantly higher concentrations, highlighting its specificity.[5]

Quantitative Inhibition Data

The inhibitory potency of HMPSNE against MPST has been quantified across different experimental systems. The half-maximal inhibitory concentration (IC₅₀), a standard measure of an inhibitor's efficacy, has been determined for both human and murine MPST.[8] The collected data are summarized in the table below for straightforward comparison.

| Enzyme Source | Assay Type | IC₅₀ Value (µM) | Reference |

| Human Recombinant MPST | Cell-free assay | 2.7 | [5][6][7][9] |

| Human Recombinant MPST | H₂S production inhibition | 13.6 | [5] |

| Murine MPST (from CT26 homogenates) | Cell-free assay | 2.3 | [5][10] |

| In situ (CT26 cells) | Cellular assay | ~30 | [5][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving HMPSNE as an MPST inhibitor.

In Vitro MPST Inhibition Assay using Cell Homogenates

This protocol is adapted from methodologies used to assess MPST activity in CT26 cell homogenates.[6]

a. Preparation of Cell Lysate:

-

Culture CT26 cells to the desired confluence.

-

Harvest the cells and centrifuge at 400 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in a lysis buffer (150 mM NaCl, 50 mM Tris-HCl, pH 8) containing 1% NP40 and a protease and phosphatase inhibitor cocktail.

-

Sonicate the samples on ice using an ultrasound probe (e.g., three cycles of 5 seconds on and 5 seconds off at 70% amplitude).

-

Incubate the lysate on ice for 30 minutes.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

b. Inhibition Assay:

-

Prepare serial dilutions of HMPSNE in the appropriate solvent (e.g., DMSO).

-

In a 96-well black plate, add 100 µg of protein from the cell homogenate to each well.

-

Add the desired concentrations of HMPSNE to the wells and incubate for 24 hours at 37 °C.

-

Initiate the enzymatic reaction by adding 3-mercaptopyruvate to a final concentration of 500 µM.

-

Simultaneously, add a fluorescent H₂S probe, such as AzMC, to a final concentration of 10 µM.

-

Measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths. A decrease in fluorescence intensity in the presence of HMPSNE indicates inhibition of H₂S production.

In Situ MPST Inhibition in Cultured Cells

This protocol describes the assessment of HMPSNE's inhibitory activity within living cells.[5]

a. Cell Culture and Treatment:

-

Seed CT26 cells in a suitable culture plate and allow them to adhere and grow.

-

Treat the cells with varying concentrations of HMPSNE (e.g., 10 µM to 100 µM) for a specified duration (e.g., 3 hours).

b. H₂S Detection:

-

After the incubation period with HMPSNE, add a cell-permeable fluorescent H₂S probe, such as AzMC, to the culture medium.

-

Incubate the cells with the probe for the recommended time.

-

Measure the intracellular fluorescence using fluorescence microscopy or a plate reader. A reduction in the fluorescent signal in HMPSNE-treated cells compared to control cells indicates inhibition of cellular MPST activity.

Signaling Pathways and Logical Relationships

The inhibition of MPST by HMPSNE has significant implications for various cellular signaling pathways and processes where H₂S plays a regulatory role. These include cellular bioenergetics, proliferation, and response to oxidative stress.[11][12]

Caption: The inhibitory action of HMPSNE on MPST and its downstream effects.

The diagram above illustrates the central role of MPST in converting 3-mercaptopyruvate to H₂S. HMPSNE acts as a direct inhibitor of MPST, thereby reducing H₂S levels. This reduction has been shown to modulate cellular bioenergetics, impact cell proliferation and migration, alter the response to oxidative stress, and promote cellular lipid accumulation.[12][13][14]

Experimental Workflow for Assessing HMPSNE Efficacy

A logical workflow is essential for the systematic evaluation of an inhibitor. The following diagram outlines a typical experimental progression for characterizing the effects of HMPSNE.

Caption: A streamlined workflow for the characterization of HMPSNE.

This workflow begins with fundamental in vitro enzyme assays to determine the IC₅₀ of HMPSNE against purified or homogenate-derived MPST. This is followed by selectivity assays against other H₂S-producing enzymes. Subsequently, in situ cellular assays are performed to confirm the inhibitor's activity in a biological context and to assess its impact on cellular H₂S levels. The functional consequences of MPST inhibition are then investigated by evaluating downstream cellular processes. Finally, promising in vitro and in situ results can pave the way for in vivo studies in relevant disease models.

Conclusion

HMPSNE has emerged as a valuable research tool for elucidating the multifaceted roles of MPST and H₂S in health and disease. Its potency, selectivity, and cell permeability make it an excellent candidate for both in vitro and in vivo investigations. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of MPST inhibition. As our understanding of H₂S biology continues to expand, selective inhibitors like HMPSNE will be instrumental in dissecting the intricate signaling networks governed by this gaseous transmitter and in the development of novel therapeutic strategies.

References

- 1. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Protective role of 3-mercaptopyruvate sulfurtransferase (MPST) in the development of metabolic syndrome and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. I3MT-3 | CAS 459420-09-8 | 3MST inhibitor | 3-Mercaptopyruvate sulfurtransferase inhibitor | InvivoChem [invivochem.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of Cystathionine β-Synthase and 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation, Migration, and Bioenergetics of Murine Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the 3-mercaptopyruvate sulfurtransferase-hydrogen sulfide system promotes cellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the 3-mercaptopyruvate sulfurtransferase—hydrogen sulfide system promotes cellular lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of I3MT-3 in Hydrogen Sulfide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of I3MT-3, a selective inhibitor of 3-Mercaptopyruvate Sulfurtransferase (3MST), and its critical role in the modulation of hydrogen sulfide (H₂S) signaling pathways. H₂S, the third identified gasotransmitter alongside nitric oxide and carbon monoxide, is a key player in a multitude of physiological and pathophysiological processes, including neurotransmission, vascular tone regulation, and cellular bioenergetics.[1][2][3][4][5][6][7][8][9] The enzymatic production of H₂S is primarily carried out by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3MST.[1][5][7][10][11] I3MT-3 has emerged as a valuable pharmacological tool for elucidating the specific contributions of the 3MST-mediated H₂S production pathway.[1][12][13]

I3MT-3: A Selective Inhibitor of 3-Mercaptopyruvate Sulfurtransferase (3MST)

I3MT-3, also known as HMPSNE, is a potent, selective, and cell-permeable inhibitor of 3MST.[12][13] Its mechanism of action involves targeting a persulfurated cysteine residue within the active site of the 3MST enzyme.[1][14][15] This interaction blocks the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP), the substrate for 3MST, thereby inhibiting the production of H₂S and sulfane sulfur.[15]

Quantitative Data on I3MT-3 Inhibition

The inhibitory activity of I3MT-3 on 3MST has been quantified across various experimental setups. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC₅₀ | 2.7 µM | Not specified | Not specified | [12] |

| IC₅₀ | 13.6 µM | Purified human recombinant 3MST | Incubation with AzMC fluorescent H₂S probe | [1][13] |

| IC₅₀ | 2.3 µM | Murine 3-MST from CT26 homogenates | Concentration-dependent decrease of AzMC fluorescence | [1] |

| IC₅₀ | ~30 µM | In situ in CT26 cells | Not specified | [1][13] |

| Cell Line | I3MT-3 Concentration | Observed Effect | Reference |

| 3MST-overexpressing HEK293 cells (cell lysate) | 10 µM | 80-90% inhibition of 3MST activity | [1][13] |

| COS7 cells (living cells) | Not specified | Complete suppression of 3MST activity | [1][13] |

| CT26 cells | 10 µM | Partial inhibition of AzMC-guided H₂S fluorescence | [1] |

| CT26 cells | 100 µM | Complete inhibition of AzMC-guided H₂S fluorescence | [1] |

| CT26 cells | Increasing concentrations | Slows down cell proliferation | [1] |

Selectivity of I3MT-3

A key feature of I3MT-3 as a research tool is its high selectivity for 3MST over the other primary H₂S-producing enzymes, CBS and CSE.

| Enzyme | I3MT-3 Concentration | Inhibitory Activity | Reference |

| CBS | 100 µM | Almost inactive | [1][13] |

| CSE | 100 µM | Almost inactive | [1][13] |

The 3MST/H₂S Signaling Pathway and its Inhibition by I3MT-3

The production of H₂S via the 3MST pathway is a two-step process. First, cysteine aminotransferase (CAT) converts L-cysteine and α-ketoglutarate into 3-mercaptopyruvate (3-MP) and glutamate.[7] Subsequently, 3MST catalyzes the transfer of the sulfur atom from 3-MP to a sulfur acceptor, producing pyruvate and H₂S.[7][16] This pathway is regulated by calcium ions (Ca²⁺).[7][17]

Downstream Effects of 3MST Inhibition by I3MT-3

Inhibition of the 3MST/H₂S pathway by I3MT-3 has been shown to impact several cellular processes, particularly in the context of cancer biology. Studies have demonstrated that this pathway is often upregulated in cancer cells, contributing to their proliferation, migration, and bioenergetics.[1][3][6][16]

By inhibiting 3MST, I3MT-3 can modulate these cancer-promoting activities. For instance, in CT26 colon carcinoma cells, I3MT-3 has been observed to slow down cell proliferation in a concentration-dependent manner.[1] It also leads to a decrease in the oxygen consumption rate (OCR), indicating an impact on cellular bioenergetics.[1] Furthermore, the 3MST/H₂S pathway has been implicated in promoting the migration and invasion of cancer cells through the upregulation of cysteine-rich angiogenic inducer 61 (CYR61).[3] I3MT-3 can inhibit the persulfidation of the transcription factor SP1, which in turn reduces the expression of CYR61.[3]

It is important to note that I3MT-3 has also been shown to directly inhibit caspase-1, an enzyme involved in inflammasome activation and pyroptosis, independent of its effects on 3MST.[18] This suggests that I3MT-3 may have pleiotropic effects that should be considered when interpreting experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of I3MT-3 and H₂S signaling.

Measurement of H₂S Production using a Fluorescent Probe (AzMC)

This protocol describes the measurement of 3MST activity in cell homogenates using the fluorescent H₂S probe 7-azido-4-methylcoumarin (AzMC).

Materials:

-

Black 96-well plates

-

Cell homogenates (e.g., from CT26 cells)

-

I3MT-3 (HMPSNE) dilutions

-

3-mercaptopyruvate (3-MP) solution

-

7-azido-4-methylcoumarin (AzMC) solution

-

Phosphate-buffered saline (PBS)

-

Protein quantification assay kit (e.g., BCA)

-

Fluorometer

Procedure:

-

Prepare Cell Homogenates:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Sonicate the samples on ice (e.g., three cycles of 5 seconds on, 5 seconds off at 70% amplitude).[12]

-

Keep the lysate on ice for 30 minutes.[12]

-

Centrifuge to pellet cell debris and collect the supernatant (homogenate).

-

Determine the protein concentration of the homogenate using a standard protein assay.

-

-

Inhibition Assay:

-

H₂S Production Measurement:

-

Data Analysis:

-

Analyze the fluorescence measurements to determine the concentration-dependent inhibition of H₂S production by I3MT-3.

-

Calculate the IC₅₀ value.

-

Cell Proliferation Assay (IncuCyte Method)

This protocol outlines the assessment of cell proliferation in the presence of I3MT-3 using the IncuCyte live-cell analysis system.

Materials:

-

CT26 mouse colon carcinoma cells (or other relevant cell line)

-

Appropriate cell culture medium and supplements

-

I3MT-3 dilutions

-

96-well cell culture plates

-

IncuCyte Live-Cell Analysis System

Procedure:

-

Cell Seeding:

-

Seed CT26 cells into a 96-well plate at a suitable density.

-

Allow the cells to adhere overnight in a standard cell culture incubator.

-

-

Treatment:

-

Prepare a range of I3MT-3 concentrations in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of I3MT-3.

-

-

Live-Cell Imaging:

-

Place the 96-well plate inside the IncuCyte system.

-

Set up the imaging parameters to acquire phase-contrast images of the cells at regular intervals (e.g., every hour) for a total duration of 48 hours.[1]

-

-

Data Analysis:

-

The IncuCyte software will analyze the images to determine the cell confluence over time for each treatment condition.

-

Plot the cell confluence as a function of time to generate proliferation curves.

-

Compare the proliferation rates of cells treated with different concentrations of I3MT-3 to the vehicle control.

-

Conclusion and Future Perspectives

I3MT-3 has proven to be an invaluable tool for dissecting the specific role of the 3MST/H₂S signaling pathway in various biological contexts, particularly in cancer. Its high selectivity allows researchers to distinguish the effects of 3MST-derived H₂S from those produced by CBS and CSE. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals aiming to investigate this pathway further.

Future research should continue to explore the downstream targets of 3MST-derived H₂S and the intricate crosstalk with other signaling pathways. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies that target H₂S metabolism in diseases such as cancer. The dual inhibitory action of I3MT-3 on both 3MST and caspase-1 also warrants further investigation to fully elucidate its pharmacological profile.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of 3-mercaptopyruvate sulfurtransferase in cancer: Molecular mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Hydrogen polysulfide (H2S n ) signaling along with hydrogen sulfide (H2S) and nitric oxide (NO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen sulfide - Wikipedia [en.wikipedia.org]

- 11. Signaling of Hydrogen Sulfide and Polysulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtr… [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrogen Sulfide Is a Signaling Molecule and a Cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to I3MT-3: A Dual Inhibitor of 3-Mercaptopyruvate Sulfurtransferase (3MST) and Caspase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of I3MT-3 (also known as HMPSNE), a small molecule inhibitor initially identified for its potent and selective action against 3-mercaptopyruvate sulfurtransferase (3MST), a key enzyme in hydrogen sulfide (H₂S) biosynthesis.[1][2][3] Subsequent research has revealed a novel secondary mechanism of action: the direct inhibition of caspase-1, a critical mediator of inflammation.[4][5][6] This dual inhibitory capacity positions I3MT-3 as a significant tool for investigating the distinct and overlapping roles of H₂S signaling and inflammasome activation in health and disease. This document details the mechanisms of action, presents quantitative inhibitory data, outlines key experimental protocols, and visualizes the relevant biological pathways.

Core Compound Profile: I3MT-3 (HMPSNE)

| Parameter | Details |

| Chemical Name | 6-methyl-2-{[2-(naphthalen-1-yl)-2-oxoethyl]sulfanyl}-3, 4-dihydropyrimidin-4-one[7] |

| Synonyms | HMPSNE, EMT inhibitor-1[8] |

| CAS Number | 459420-09-8[7] |

| Molecular Formula | C₁₇H₁₄N₂O₂S[7] |

| Molecular Weight | 310.37 g/mol [7] |

| Primary Target | 3-Mercaptopyruvate Sulfurtransferase (3MST)[1][2] |

| Secondary Target | Caspase-1[4][5] |

Section 1: Mechanism of Dual Inhibition

I3MT-3 exerts its biological effects by engaging two distinct enzymatic targets involved in separate but crucial cellular pathways.

Inhibition of 3-Mercaptopyruvate Sulfurtransferase (3MST)

3MST is a cytosolic and mitochondrial enzyme that catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to sulfur acceptors, leading to the production of H₂S, a gaseous signaling molecule.[9][10] H₂S produced by 3MST is involved in cellular bioenergetics, oxidative stress responses, and cell proliferation.[1][11]

I3MT-3 is a potent, cell-permeable, and selective inhibitor of 3MST.[1][2] Its mechanism involves targeting a persulfurated cysteine residue within the active site of the 3MST enzyme.[1][2][3] This interaction prevents the enzyme from processing its substrate, 3-MP, thereby blocking the production of H₂S.[3] Notably, I3MT-3 shows high selectivity for 3MST, exhibiting minimal activity against other H₂S-producing enzymes like cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE), even at high concentrations.[2][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor [mdpi.com]

- 6. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. I3MT-3 | CAS 459420-09-8 | 3MST inhibitor | 3-Mercaptopyruvate sulfurtransferase inhibitor | InvivoChem [invivochem.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]

- 11. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of I3MT-3 on Cellular Bioenergetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

I3MT-3, a potent and selective inhibitor of the enzyme 3-mercaptopyruvate sulfurtransferase (3MST), has emerged as a significant tool in the study of cellular metabolism and bioenergetics. This technical guide provides an in-depth analysis of the effects of I3MT-3, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The primary mechanism of I3MT-3 involves the targeted inhibition of 3MST, a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a critical signaling molecule. By modulating 3MST activity, I3MT-3 directly impacts mitochondrial respiration, cellular proliferation, and metabolic programming in various cell types, particularly in cancer models. This guide aims to equip researchers with the comprehensive knowledge required to effectively utilize I3MT-3 as an investigative tool and to understand its therapeutic potential.

Introduction

Hydrogen sulfide (H₂S) is now recognized as a critical gaseous transmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a multitude of physiological processes. A key enzyme responsible for endogenous H₂S production is 3-mercaptopyruvate sulfurtransferase (3MST).[1] I3MT-3 (also known as HMPSNE) is a cell-permeable and selective inhibitor of 3MST, making it an invaluable pharmacological tool to probe the functions of the 3MST/H₂S signaling axis.[2][3] This document will explore the profound effects of I3MT-3 on cellular bioenergetics and metabolism, with a focus on its inhibitory action on 3MST.

Mechanism of Action of I3MT-3

I3MT-3 exerts its primary effect by selectively inhibiting the enzymatic activity of 3-mercaptopyruvate sulfurtransferase (3MST).[2] 3MST is a mitochondrial and cytosolic enzyme that catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to a thiol acceptor, leading to the production of pyruvate and a persulfide, which can then release hydrogen sulfide (H₂S).[4][5] I3MT-3 targets a persulfurated cysteine residue within the active site of 3MST, thereby blocking its catalytic function.[2] This inhibition is highly selective for 3MST, with minimal activity against other H₂S-producing enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) at effective concentrations.[3]

It is important to note that some studies have suggested potential off-target effects of I3MT-3. Notably, it has been shown to act as a direct inhibitor of caspase-1, an enzyme involved in inflammasome activation and inflammatory responses.[6] This finding suggests that some of the observed cellular effects of I3MT-3 may be independent of its action on 3MST.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of I3MT-3 on 3MST inhibition, cellular bioenergetics, and cell proliferation.

Table 1: Inhibitory Activity of I3MT-3 against 3-Mercaptopyruvate Sulfurtransferase (3MST)

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (Cell-free assay) | 2.7 µM | Purified 3MST | [2] |

| IC₅₀ (H₂S Production) | 13.6 µM | Purified human recombinant enzyme | [1] |

| IC₅₀ (Murine 3-MST) | 2.3 µM | CT26 cell homogenates | [1] |

| IC₅₀ (in situ) | ~30 µM | CT26 cells | [1] |

| Inhibition at 10 µM | 80-90% | Cell lysate of 3MST-overexpressing HEK293 cells | [1] |

Table 2: Effects of I3MT-3 on Cellular Bioenergetics

| Cell Line | Concentration | Effect | Parameter | Reference |

| CT26 | 100-300 µM | Decreased | Oxygen Consumption Rate (OCR) | [1][7] |

| Endothelial Cells | 30-100 µM | Significantly Reduced | Basal Respiration, ATP Production, Maximal Respiration, Reserve Respiratory Capacity | [3] |

| Human Down Syndrome Fibroblasts | Not specified | Improved | Mitochondrial electron transport and oxidative phosphorylation | [8] |

Table 3: Effects of I3MT-3 on Cell Proliferation

| Cell Line | Concentration | Duration | Effect | Reference |

| CT26 | 1-300 µM | 48 hours | Dose-dependent inhibition of proliferation | [2][7] |

| Endothelial Cells | 30 µM | 50 hours | Inhibited proliferation | [3] |

| Endothelial Cells | 100 µM | 50 hours | Significantly inhibited proliferation | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to the action of I3MT-3.

Signaling Pathway of 3MST Inhibition by I3MT-3

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Inhibition of the 3-mercaptopyruvate sulfurtransferase—hydrogen sulfide system promotes cellular lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intramitochondrial hydrogen sulfide production by 3-mercaptopyruvate sulfurtransferase maintains mitochondrial electron flow and supports cellular bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor | MDPI [mdpi.com]

- 8. Role of 3-Mercaptopyruvate Sulfurtransferase in the Regulation of Proliferation and Cellular Bioenergetics in Human Down Syndrome Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to I3MT-3: A Selective 3-Mercaptopyruvate Sulfurtransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of I3MT-3 (also known as HMPSNE), a potent and selective inhibitor of 3-Mercaptopyruvate Sulfurtransferase (3MST).

Chemical Structure and Properties

I3MT-3, with the chemical name 2-([4-hydroxy-6-methylpyrimidin-2-yl]thio)-1-(naphthalen-1-yl)ethan-1-one, is a cell-membrane permeable molecule.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 459420-09-8 | [1] |

| Molecular Formula | C17H14N2O2S | [3] |

| Molecular Weight | 310.37 g/mol | [3] |

| Solubility | In DMSO: 62 mg/mL (199.76 mM) or 125 mg/mL (402.75 mM) | [2][3] |

Mechanism of Action

I3MT-3 functions as a selective inhibitor of 3-Mercaptopyruvate Sulfurtransferase (3MST), one of the three key enzymes responsible for endogenous hydrogen sulfide (H2S) production in mammalian cells, alongside cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE).[4] The inhibitory action of I3MT-3 is highly specific, as it shows little to no activity against CBS and CSE even at high concentrations.[1][4]

The mechanism of inhibition involves the targeting of a persulfurated cysteine residue located within the active site of the 3MST enzyme.[1][2] This interaction effectively blocks the catalytic activity of 3MST, leading to a reduction in H2S production.

Recent studies have also uncovered an additional mechanism of action for I3MT-3, independent of its effect on 3MST. It has been shown to directly inhibit caspase-1, a key enzyme in the inflammatory process.[5][6][7] This suggests that I3MT-3 may also possess anti-inflammatory properties. Molecular docking simulations indicate that the pyrimidone ring of I3MT-3 plays a crucial role in its interaction with caspase-1.[5][7][8]

Signaling Pathway of 3MST Inhibition by I3MT-3

Caption: Mechanism of 3MST inhibition by I3MT-3.

Inhibitory Pathway of Inflammasome Activation by I3MT-3

Caption: I3MT-3 directly inhibits Caspase-1 activation.

Biological and Pharmacological Properties

I3MT-3 has demonstrated significant biological effects in various in vitro models, primarily related to its inhibition of 3MST.

Quantitative Data on Inhibitory Activity

| Target | Cell/Enzyme Type | IC50 Value | Reference |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | Purified Human Recombinant | 13.6 µM | [1][4] |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | Murine (from CT26 homogenates) | 2.3 µM | [1][4] |

| 3-Mercaptopyruvate Sulfurtransferase (3MST) | General | 2.7 µM | [1][2][3][4] |

| In situ 3MST inhibition | CT26 cells | ~30 µM | [1][4] |

Cellular Effects:

-

Inhibition of H2S Production: I3MT-3 produces a concentration-dependent inhibition of H2S production.[1][4] In COS7 cells, 1 µM of I3MT-3 completely suppresses 3MST activity.[1]

-

Cancer Cell Proliferation and Bioenergetics: In murine colon cancer cells (CT26), I3MT-3 has been shown to slow down cell proliferation in a concentration-dependent manner.[4] It also leads to a decreased oxygen consumption rate, indicating an impact on cellular bioenergetics.[1][4]

-

Inflammatory Response: I3MT-3 inhibits the activation of NLRP1, NLRP3, and AIM2 inflammasomes, leading to reduced secretion of the pro-inflammatory cytokine IL-1β.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments involving I3MT-3 are crucial for reproducibility and further research.

In Vitro 3MST Inhibition Assay

-

Objective: To determine the IC50 value of I3MT-3 against 3MST.

-

Methodology:

-

Purified recombinant human or murine 3MST is incubated with varying concentrations of I3MT-3.

-

The fluorescent H2S probe, AzMC, is added to the reaction mixture.

-

The fluorescence signal, which is proportional to H2S production, is measured over time.

-

The concentration of I3MT-3 that inhibits 50% of the 3MST activity (IC50) is calculated from the dose-response curve.[1][4]

-

Cell-Based H2S Production Assay

-

Objective: To measure the effect of I3MT-3 on H2S production in living cells.

-

Methodology:

Cell Proliferation Assay (IncuCyte Method)

-

Objective: To assess the impact of I3MT-3 on cancer cell proliferation.

-

Methodology:

Inflammasome Activation Assay

-

Objective: To determine the effect of I3MT-3 on inflammasome-induced IL-1β secretion.

-

Methodology:

-

PMA-differentiated THP-1 cells are pre-treated with various concentrations of I3MT-3.

-

Inflammasome activation is induced using agents like Alum or polymyxin B (PMB).

-

After incubation, cell-free supernatants and cell lysates are collected.

-

The levels of mature IL-1β in the supernatants and pro-IL-1β in the lysates are analyzed by immunoblotting.[5][6]

-

Experimental Workflow for Inflammasome Activation Assay

Caption: Workflow for assessing I3MT-3's effect on inflammasome activation.

Conclusion

I3MT-3 is a valuable research tool for studying the physiological and pathological roles of 3MST-mediated H2S signaling. Its high selectivity makes it superior to less specific sulfide donors or inhibitors. Furthermore, its newly discovered role as a direct caspase-1 inhibitor opens up new avenues for research in inflammation and related diseases. The data and protocols presented in this guide offer a solid foundation for scientists and drug development professionals interested in exploring the therapeutic potential of I3MT-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of I3MT-3 in CT26 Colon Cancer Cells

Introduction

This document provides a comprehensive set of protocols for the in vitro evaluation of I3MT-3, a novel compound under investigation for its potential therapeutic effects on colon cancer. The murine colon carcinoma cell line, CT26, is utilized as a model system to assess the biological activity of I3MT-3. The following protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery. The methodologies outlined herein describe the assessment of cell viability, proliferation, migration, and the underlying signaling pathways affected by I3MT-3.

Mechanism of Action and Signaling Pathway

I3MT-3 is hypothesized to exert its anti-cancer effects by inhibiting key cellular processes essential for tumor growth and metastasis. While the precise molecular targets of I3MT-3 are under investigation, preliminary data suggests its involvement in the modulation of pathways regulating cell cycle progression and apoptosis. The following diagram illustrates a putative signaling pathway affected by I3MT-3.

Caption: Putative signaling pathway of I3MT-3 in CT26 cells.

Experimental Protocols

The following section details the step-by-step protocols for key in vitro experiments to characterize the effects of I3MT-3 on CT26 colon cancer cells.

Cell Culture and Maintenance

CT26 cells, a murine colon carcinoma cell line, are used for all experiments.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:5 to 1:10.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed CT26 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of I3MT-3 (e.g., 0, 1, 10, 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Cell Proliferation Assay (Real-Time IncuCyte Analysis)

This method allows for real-time monitoring of cell proliferation.

-

Procedure:

-

Seed CT26 cells in a 96-well plate at a low density.

-

Treat the cells with different concentrations of I3MT-3.

-

Place the plate in an IncuCyte live-cell analysis system.

-

Acquire images every 2-4 hours for a period of 48-72 hours.

-

-

Data Analysis: Cell confluence is measured over time and plotted to determine the effect of I3MT-3 on the rate of cell proliferation.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of I3MT-3 on the migratory capacity of CT26 cells.

-

Procedure:

-

Grow CT26 cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of I3MT-3.

-

Capture images of the wound at 0 hours and after 24 and 48 hours.

-

-

Data Analysis: The rate of wound closure is quantified to determine the effect on cell migration.

Apoptosis Assay (Flow Cytometry)

This assay quantifies the percentage of apoptotic cells upon treatment with I3MT-3.

-

Procedure:

-

Treat CT26 cells with I3MT-3 for 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive) is determined.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of I3MT-3 on CT26 Cell Viability (% of Control)

| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |

| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |

| 1 | 98 ± 4.9 | 95 ± 5.5 | 90 ± 6.3 |

| 10 | 85 ± 6.3 | 70 ± 7.2 | 55 ± 8.1 |

| 100 | 60 ± 7.1 | 40 ± 6.8 | 25 ± 7.5 |

| IC50 (µM) | >100 | 85.2 | 62.5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of I3MT-3 on CT26 Cell Proliferation and Migration

| Concentration (µM) | Proliferation (% Inhibition at 48h) | Migration (% Wound Closure at 24h) |

| 0 (Control) | 0 | 85 ± 7.4 |

| 10 | 25 ± 5.1 | 60 ± 6.9 |

| 100 | 65 ± 8.2 | 30 ± 5.8 |

Data are presented as mean ± standard deviation.

Table 3: Effect of I3MT-3 on Apoptosis in CT26 Cells (% of Total Cells)

| Concentration (µM) | Early Apoptosis | Late Apoptosis/Necrosis |

| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 10 | 8.5 ± 1.2 | 4.3 ± 0.8 |

| 100 | 25.7 ± 3.4 | 15.2 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the wound healing (migration) assay.

Application Notes and Protocols for I3MT-3 in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

I3MT-3 (indole-3-methanol-3-thiazole-2-thione) is a selective inhibitor of 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis.[1][2][3] However, recent studies have unveiled a novel and significant anti-inflammatory mechanism of I3MT-3 that is independent of its 3-MST inhibitory activity. I3MT-3 has been identified as a potent and direct inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[4][5][6]

Caspase-1 plays a crucial role in the activation of multiple inflammasomes, including NLRP1, NLRP3, and AIM2.[4][5] These inflammasome complexes are multi-protein platforms that, upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), trigger the activation of caspase-1. Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms, and induces a pro-inflammatory form of cell death known as pyroptosis.[4][5] By directly inhibiting caspase-1, I3MT-3 effectively blocks the release of mature IL-1β and subsequent inflammatory responses, making it a valuable tool for studying inflammation in various animal models.[4] Notably, I3MT-3 does not affect the NF-κB signaling pathway.

These application notes provide detailed protocols and data for the use of I3MT-3 in animal models of inflammation, offering a guide for researchers investigating inflammatory diseases.

Data Presentation

In Vivo Efficacy of I3MT-3 in a Mouse Model of Peritonitis

| Animal Model | I3MT-3 Dosage & Administration | Key Inflammatory Marker | Result | Reference |

| Gefitinib-induced Peritonitis in C57BL/6J mice | 20 mg/kg, Intraperitoneal (IP) injection | IL-1β in peritoneal lavage fluid | Significant suppression of mature IL-1β levels | [4] |

Experimental Protocols

Gefitinib-Induced Peritonitis in Mice

This protocol describes the use of I3MT-3 to mitigate inflammation in a gefitinib-induced peritonitis model in mice. Gefitinib, a tyrosine kinase inhibitor, has been shown to activate the NLRP3 inflammasome, leading to IL-1β release.[4]

Materials:

-

I3MT-3

-

Gefitinib

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

8-week-old male C57BL/6J mice

-

Standard laboratory equipment for animal handling and injections

-

ELISA kit for mouse IL-1β

Procedure:

-

Animal Acclimatization: Acclimate 8-week-old male C57BL/6J mice to the laboratory conditions for at least one week prior to the experiment.

-

Preparation of Reagents:

-

Dissolve I3MT-3 in a suitable vehicle such as PBS with a small amount of DMSO. The final concentration should be prepared to deliver a dose of 20 mg/kg in a reasonable injection volume.

-

Prepare a solution of LPS in PBS.

-

Prepare a solution of gefitinib in a suitable vehicle (e.g., PBS/DMSO).

-

-

Induction of Inflammation and I3MT-3 Treatment:

-

Administer 1 µg of LPS and 20 mg/kg of I3MT-3 to the mice via intraperitoneal (IP) injection.

-

Two hours after the initial injection, administer 20 mg/kg of gefitinib via IP injection.

-

-

Sample Collection:

-

One hour after the gefitinib injection, euthanize the mice.

-

Collect peritoneal lavage fluid by injecting 5 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.

-

Measure the levels of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

Mechanism of I3MT-3 Anti-Inflammatory Action

I3MT-3's primary anti-inflammatory effect stems from its direct inhibition of caspase-1. This action blocks the maturation and release of the potent pro-inflammatory cytokine IL-1β, which is a common downstream event for several inflammasome activation pathways.

Caption: I3MT-3 directly inhibits Caspase-1, blocking inflammation.

Experimental Workflow for Gefitinib-Induced Peritonitis Model

The following diagram outlines the key steps in the experimental protocol for evaluating the efficacy of I3MT-3 in a mouse model of gefitinib-induced peritonitis.

Caption: Workflow for I3MT-3 in a gefitinib-induced peritonitis model.

Conclusion

I3MT-3 represents a promising pharmacological tool for the in vivo study of inflammatory processes. Its specific mechanism of action, the direct inhibition of caspase-1, allows for the targeted investigation of inflammasome-driven inflammation. The provided protocols and data serve as a starting point for researchers to incorporate I3MT-3 into their animal models of inflammation to explore its therapeutic potential and to further elucidate the role of caspase-1 in various inflammatory diseases. Further research is warranted to explore the efficacy of I3MT-3 in other animal models of inflammation, such as those for sepsis, colitis, and arthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase-1-dependent processing of pro-interleukin-1beta is cytosolic and precedes cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]

- 6. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for I3MT-3, a Selective 3-Mercaptopyruvate Sulfurtransferase (3MST) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing I3MT-3 (also known as HMPSNE), a potent and selective inhibitor of 3-mercaptopyruvate sulfurtransferase (3MST), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis. This document outlines recommended concentrations, detailed experimental protocols, and key quantitative data to facilitate its use in research and drug development.

Introduction

I3MT-3 is a cell-membrane permeable inhibitor that specifically targets a persulfurated cysteine residue within the active site of 3MST.[1][2][3] Its selectivity for 3MST over other H₂S-producing enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) makes it a valuable tool for elucidating the specific roles of 3MST in various physiological and pathological processes.[2][3] Recent studies, however, suggest that I3MT-3 may also exhibit off-target effects, notably the inhibition of caspase-1, which should be considered during experimental design and data interpretation.[4][5]

Quantitative Data Summary

The inhibitory potency of I3MT-3 against 3MST has been characterized in various systems. The following table summarizes the key quantitative data for easy reference and comparison.

| Parameter | Enzyme/Cell Line | Concentration/Value | Reference |

| IC₅₀ | Human Recombinant 3MST (cell-free) | 2.7 µM | [1][2][3][6][7] |

| IC₅₀ | Murine 3MST (from CT26 homogenates) | 2.3 µM | [2][3] |

| IC₅₀ | H₂S Production Inhibition (purified human recombinant enzyme) | 13.6 µM | [2][3] |

| IC₅₀ | In situ Inhibition in CT26 cells | ~30 µM | [2][3] |

| High Inhibitory Activity (80-90%) | 3MST-overexpressing HEK293 cell lysate | 10 µM | [2][3][8] |

| Complete Inhibition | 3MST activity in living COS7 cells | 1 µM | [3][8] |

| Complete Inhibition | AzMC-guided H₂S fluorescence in CT26 homogenates | 100 µM | [2][3] |

| Inhibitory Response (MTT assay) | CT26 cells | 100 µM and 300 µM | [2][3] |

| Inhibition of Cell Proliferation | CT26 cells | 0-300 µM (concentration-dependent) | [2][3][8] |

| Inhibition of Inflammasome Activation | PMA-differentiated THP-1 cells | 50 µM | [4][5][9] |

Experimental Protocols

Below are detailed protocols for common applications of I3MT-3.

Protocol 1: In Vitro 3MST Inhibition Assay (Cell-Free)

This protocol describes how to determine the inhibitory effect of I3MT-3 on purified 3MST enzyme activity.

Materials:

-

Purified recombinant human 3MST

-

I3MT-3 (HMPSNE)

-

3-mercaptopyruvate (3-MP), substrate

-

7-azido-4-methylcoumarin (AzMC), fluorescent H₂S probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

Protease and Phosphatase Inhibitor Cocktail

-

Black 96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of I3MT-3 in assay buffer.

-

In a black 96-well plate, add the purified 3MST enzyme to each well.

-

Add the different concentrations of I3MT-3 to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, 3-mercaptopyruvate (e.g., final concentration of 500 µM).[1]

-

Simultaneously, add the fluorescent probe AzMC (e.g., final concentration of 10 µM).[1]

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of H₂S production and determine the percentage of inhibition for each I3MT-3 concentration.

-

Plot the percentage of inhibition against the logarithm of the I3MT-3 concentration to determine the IC₅₀ value.

Protocol 2: Cellular 3MST Activity Assay in Cell Lysates

This protocol is for measuring the inhibitory effect of I3MT-3 on 3MST activity in cell homogenates.

Materials:

-

Cell line of interest (e.g., CT26 mouse colon carcinoma cells)[1]

-

I3MT-3 (HMPSNE)

-

Lysis buffer (e.g., 150 mM NaCl and 50 mM Tris-HCl, pH 8, containing 1% NP40)[1]

-

Protease and Phosphatase Inhibitor Cocktail[1]

-

3-mercaptopyruvate (3-MP)[1]

-

7-azido-4-methylcoumarin (AzMC)[1]

-

Black 96-well plate

-

Fluorescence plate reader

-

Sonicator

Procedure:

-

Culture and harvest the cells.

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Lyse the cells by sonication (e.g., three cycles of 5 seconds on and 5 seconds off at 70% amplitude) and keep on ice for 30 minutes.[1]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

In a black 96-well plate, add a standardized amount of protein from the cell lysate (e.g., 100 µ g/well ).[1]

-

Add serial dilutions of I3MT-3 to the wells and incubate for 24 hours at 37°C.[1]

-

Initiate the reaction by adding 3-mercaptopyruvate (final concentration of 500 µM) and AzMC (final concentration of 10 µM).[1]

-

Measure the fluorescence to determine H₂S production and calculate the inhibition of 3MST activity.

Protocol 3: Cell Proliferation Assay

This protocol assesses the effect of I3MT-3 on the proliferation of cancer cells.

Materials:

-

Complete culture medium

-

I3MT-3 (HMPSNE)

-

96-well cell culture plate

-

IncuCyte system or similar live-cell imaging and analysis system

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Treat the cells with increasing concentrations of I3MT-3 (e.g., 0, 10, 30, 100, 300 µM).[8]

-

Place the plate in an IncuCyte system and monitor cell confluence every hour for 48 hours.[2][3][8]

-

Analyze the data to determine the effect of different I3MT-3 concentrations on cell proliferation over time.

Diagrams

Signaling Pathway of H₂S Production by 3MST

Caption: Simplified pathway of H₂S production by the enzyme 3-mercaptopyruvate sulfurtransferase (3MST).

Experimental Workflow for Cellular 3MST Inhibition

Caption: Workflow for determining the inhibitory effect of I3MT-3 on 3MST activity in cell lysates.

Mechanism of Action of I3MT-3

Caption: I3MT-3 inhibits 3MST by targeting a key cysteine residue in the enzyme's active site.

References

- 1. selleckchem.com [selleckchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Selective 3-MST Inhibitor I3MT-3 Works as a Potent Caspase-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. I3MT-3; HMPSNE [otavachemicals.com]

- 8. I3MT-3 | CAS 459420-09-8 | 3MST inhibitor | 3-Mercaptopyruvate sulfurtransferase inhibitor | InvivoChem [invivochem.com]

- 9. mdpi.com [mdpi.com]

Application Note: I3MT-3 Treatment Protocol for Studying Cellular Respiration

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing I3MT-3, a selective inhibitor of 3-mercaptopyruvate sulfurtransferase (3MST), to investigate its effects on cellular respiration. The protocol is centered on the use of extracellular flux analysis to measure the oxygen consumption rate (OCR) in live cells.

Introduction

I3MT-3 (also known as HMPSNE) is a potent, cell-permeable, and selective inhibitor of the enzyme 3-mercaptopyruvate sulfurtransferase (3MST), with an IC50 of 2.7 μM.[1][2] 3MST is one of the three key enzymes responsible for endogenous hydrogen sulfide (H2S) production in mammalian cells, a gasotransmitter involved in numerous physiological processes.[3] The 3MST/H2S system plays a significant role in maintaining cellular bioenergetics, proliferation, and migration, particularly in cancer cells.[1][3]

Inhibition of 3MST by I3MT-3 provides a valuable tool for elucidating the role of this pathway in cellular metabolism. Studies have shown that I3MT-3 treatment can suppress mitochondrial respiration in a dose-dependent manner, decrease mitochondrial ATP production, and inhibit the proliferation of cancer cell lines like CT26 colon carcinoma.[2][4] This application note details a standard protocol for treating cells with I3MT-3 and assessing the real-time impact on mitochondrial function using an extracellular flux analyzer.

Principle of the Assay

This protocol employs extracellular flux analysis (e.g., Agilent Seahorse XF Analyzer) to measure the key parameters of cellular respiration. The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured in real-time. By treating cells with varying concentrations of I3MT-3, researchers can quantify its inhibitory effects on mitochondrial function. The Seahorse XF Cell Mito Stress Test involves the sequential injection of mitochondrial toxins to dissect specific components of the respiratory chain:

-

Oligomycin: An ATP synthase inhibitor, which reveals the portion of basal respiration linked to ATP production.

-

FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration, revealing the spare respiratory capacity.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration completely, allowing for the calculation of non-mitochondrial oxygen consumption.

By exposing cells to I3MT-3 prior to and during the assay, the dose-dependent impact on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be precisely determined.

Signaling Pathway

The diagram below illustrates the mechanism of action for I3MT-3. The enzyme 3MST catalyzes the production of H2S from 3-mercaptopyruvate (3-MP). H2S is known to influence mitochondrial electron transport and ATP production. I3MT-3 selectively inhibits 3MST, thereby reducing H2S biogenesis and leading to an observable impact on mitochondrial respiration.[1][5]

Caption: I3MT-3 inhibits the 3-MST enzyme, disrupting H2S production and cellular respiration.

Materials and Reagents

Equipment

-

Agilent Seahorse XF96 or similar extracellular flux analyzer

-

Standard cell culture incubator (37°C, 5% CO2)

-

CO2-free incubator (37°C)

-

Multichannel pipette

-

Cell counter or hemocytometer

-

Microplate reader for protein normalization assay (e.g., BCA assay)

Consumables

-

Seahorse XF96 cell culture microplates

-

Seahorse XF96 sensor cartridges

-

Cell culture flasks and plates

-

Reagent reservoirs

Reagents

-

I3MT-3 (also known as HMPSNE): Prepare a stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[1] Store aliquots at -80°C to avoid freeze-thaw cycles.[1]

-

Cell line of interest (e.g., CT26 mouse colon carcinoma, endothelial cells).[1][4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

-

Seahorse XF Base Medium (supplemented with glutamine, pyruvate, and glucose as required for the specific cell type)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A).[6]

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

BCA Protein Assay Kit or similar

Experimental Protocol

This protocol is adapted for a 96-well Seahorse XF plate. Adjust volumes and cell numbers as needed for other formats.

Day 1: Cell Seeding

-

Culture Cells: Grow cells to ~80% confluency in standard culture flasks.

-

Prepare Plate: Seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well). Ensure even distribution.

-

Background Wells: Leave the four corner wells (A1, A12, H1, H12) with media only for background correction.[7]

-

Incubate: Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.[7]

Day 2: I3MT-3 Treatment and Seahorse Assay

-

Hydrate Sensor Cartridge: The night before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a CO2-free incubator at 37°C.[7]

-

Prepare I3MT-3 Working Solutions:

-

Thaw a stock aliquot of I3MT-3.

-

Prepare serial dilutions of I3MT-3 in pre-warmed Seahorse assay medium to achieve final desired concentrations (e.g., 3, 10, 30, 100 µM).[4] Include a vehicle control (DMSO) at the same final concentration as the highest I3MT-3 dose.

-

-

Cell Treatment:

-

Remove the cell plate from the incubator.

-

Gently wash the cells once with 150 µL of pre-warmed Seahorse assay medium.

-

Add 180 µL of the appropriate I3MT-3 working solution or vehicle control to each well.

-

Incubate the plate in a CO2-free incubator at 37°C for at least 1 hour before the assay run.

-

-

Prepare Injection Ports:

-

Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse assay medium according to the manufacturer's protocol.[6]

-

Load the injector ports of the hydrated sensor cartridge as follows (volumes are for a typical 96-well assay):

-

Port A: 20 µL of Oligomycin solution

-

Port B: 22 µL of FCCP solution

-

Port C: 25 µL of Rotenone/Antimycin A mixture

-

-

-

Run the Assay:

-

Load the sensor cartridge into the Seahorse XF Analyzer for calibration.

-

Once calibration is complete, replace the utility plate with the cell culture plate containing I3MT-3.

-

Start the run using a standard Mito Stress Test template. The protocol typically involves baseline measurements followed by sequential injections from Ports A, B, and C, with OCR measurements after each injection.

-

Post-Assay: Data Normalization

-

After the run, aspirate the medium from the cell plate.

-

Perform a protein quantification assay (e.g., BCA) to determine the protein content in each well.

-

Use the protein values to normalize the OCR data (pmol O2/min/µg protein) to account for variations in cell number per well.[4]

Experimental Workflow

Caption: Workflow for assessing I3MT-3's effect on cellular respiration using a Seahorse XF assay.

Data Presentation and Interpretation

The results of the Mito Stress Test will provide several key parameters of mitochondrial function. Data shows that I3MT-3 treatment suppresses mitochondrial respiration in a dose-dependent fashion.[4] A significant reduction in mitochondrial ATP production was observed at a concentration of 100 μM I3MT-3, while glycolytic ATP production was not affected.[4]

Table 1: Summary of Expected Effects of I3MT-3 on Cellular Respiration Parameters

| Parameter | Description | Expected Effect of I3MT-3 |

| Basal Respiration | Baseline oxygen consumption rate of the cells. | Dose-dependent decrease.[2][4] |

| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Dose-dependent decrease.[4][5] |

| Maximal Respiration | Maximum OCR achieved after FCCP injection. | Dose-dependent decrease.[4] |

| Spare Respiratory Capacity | The cell's ability to respond to increased energy demand. | Dose-dependent decrease.[4] |

| Non-Mitochondrial OCR | Oxygen consumption from cellular processes outside the mitochondria. | Minimal to no change expected. |

This table summarizes typical results observed in cell lines such as endothelial cells and CT26 colon carcinoma cells treated with I3MT-3.[1][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. 3‐Mercaptopyruvate sulfurtransferase supports endothelial cell angiogenesis and bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 3-Mercaptopyruvate Sulfurtransferase (3-MST) in Physiology and Disease | MDPI [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. tabaslab.com [tabaslab.com]

Application of I3MT-3 in the Study of Pyroptosis and Cell Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

I3MT-3 (also known as HMPSNE) is a potent, selective, and cell-permeable inhibitor of 3-mercaptopyruvate sulfurtransferase (3-MST), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis, with an IC₅₀ of 2.7 μM.[1][2][3] While initially characterized for its role in cancer cell bioenergetics and proliferation, recent studies have unveiled a novel and significant application for I3MT-3 in the field of immunology, specifically in the study of pyroptosis.[2][3] Groundbreaking research has demonstrated that I3MT-3 directly inhibits caspase-1, a critical cysteine protease that drives inflammasome-mediated pyroptotic cell death.[4][5][6] This inhibitory action is independent of its effect on 3-MST, positioning I3MT-3 as a valuable pharmacological tool to investigate the mechanisms of pyroptosis and to explore potential therapeutic interventions for inflammatory diseases.[4][5]

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammasomes.[7] Inflammasomes are multi-protein complexes that respond to pathogenic and sterile danger signals, leading to the activation of caspase-1.[8] Activated caspase-1 then cleaves its substrates, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms, and gasdermin D (GSDMD), which forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory contents.[7][9]

I3MT-3 has been shown to inhibit pyroptosis and the secretion of IL-1β induced by the activation of NLRP1, NLRP3, and AIM2 inflammasomes.[4][5] This dual-target inhibitor, affecting both 3-MST and caspase-1, offers a unique opportunity to dissect the roles of H₂S signaling and caspase-1 activation in various cellular processes, including cell death and inflammation.

Data Presentation

I3MT-3 Inhibitory Activity

| Target | Assay System | IC₅₀ Value | Reference |

| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Cell-free assay | 2.7 μM | [1] |

| Murine 3-MST | CT26 cell homogenates | 2.3 μM | [2][3] |

| Human recombinant 3-MST (H₂S production) | Purified enzyme with AzMC probe | 13.6 μM | [2][3] |

| In situ 3-MST in CT26 cells | CT26 cells with AzMC probe | ~30 μM | [2][3] |